2-[(4Ar,8aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,6,7,8,8a-octahydroquinolin-4a-yl]acetic acid
Description
The compound “2-[(4Ar,8aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,6,7,8,8a-octahydroquinolin-4a-yl]acetic acid” is a structurally complex quinoline derivative featuring a bicyclic octahydroquinoline core modified with a tert-butoxycarbonyl (Boc) protecting group and an acetic acid side chain. For instance, multicomponent reactions involving 8-hydroxyquinoline, glyoxals, and Meldrum’s acid are commonly employed to construct similar fused quinoline frameworks . The Boc group in the target compound likely serves to stabilize the nitrogen center during synthesis, a strategy paralleled in peptide chemistry.
Characterization of such compounds typically involves advanced spectroscopic techniques, including 1H/13C NMR, 2D-NMR (e.g., COSY, HSQC), IR spectroscopy, and high-resolution mass spectrometry (HRMS) , which would be critical for confirming its stereochemistry and functional groups.
Properties
IUPAC Name |
2-[(4aR,8aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,6,7,8,8a-octahydroquinolin-4a-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-10-6-9-16(11-13(18)19)8-5-4-7-12(16)17/h12H,4-11H2,1-3H3,(H,18,19)/t12-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENWRPCQGGFVCU-BLLLJJGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1CCCC2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]2([C@@H]1CCCC2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple reaction steps. It starts with the preparation of the octahydroquinoline core, which is then modified by introducing the acetic acid group and the 2-methylpropan-2-yl oxycarbonyl group.
Formation of the Octahydroquinoline Core: This can be achieved through hydrogenation reactions involving quinoline derivatives.
Introduction of Acetic Acid Group: This step often involves acylation reactions where an acyl chloride or anhydride reacts with the octahydroquinoline.
Addition of 2-methylpropan-2-yl Oxycarbonyl Group: Carbamate formation through reactions with isocyanates or similar reagents can introduce this group under controlled conditions.
Industrial Production Methods: For industrial production, methods such as batch or continuous flow synthesis may be employed. Ensuring the purity of the intermediates and the final product is crucial, and purification techniques such as recrystallization or chromatography are typically used.
Chemical Reactions Analysis
Types of Reactions It Undergoes: This compound can undergo various chemical reactions:
Oxidation and Reduction: The octahydroquinoline core may be oxidized to form quinoline derivatives, while reduction reactions could further saturate the compound.
Substitution Reactions: The carbamate group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester bonds within the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.
Common Reagents and Conditions Used:
Oxidation: Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride can be used.
Substitution: Nucleophiles like amines or thiols are typical reagents.
Major Products Formed: The major products formed from these reactions vary but can include derivatives of quinoline, acetic acid, and substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to be a building block for various synthetic routes.
Biology and Medicine: In biological and medicinal research, derivatives of octahydroquinolines have shown potential as pharmaceuticals, particularly in the development of drugs targeting neurological conditions or as anticancer agents.
Industry: In industry, this compound’s stability and reactivity make it useful in the formulation of specialty chemicals and materials.
Mechanism of Action
Mechanism of Effects: The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The octahydroquinoline core can engage in hydrogen bonding or hydrophobic interactions, influencing the activity of biological pathways.
Molecular Targets and Pathways: The specific pathways involve interactions with cellular signaling molecules or structural proteins, altering biological processes at the molecular level.
Comparison with Similar Compounds
Key Observations:
Synthetic Flexibility: The target compound’s Boc-protected octahydroquinoline scaffold contrasts with the furoquinoline core in , which is synthesized via a one-pot multicomponent reaction. The Boc group may necessitate additional protection/deprotection steps compared to the methoxyphenyl analog.
Functional Group Diversity : Derivatives in incorporate methylsulfonyl and hydroxymethyl groups, which are redox-sensitive, unlike the stable acetic acid moiety in the target compound.
Spectroscopic and Analytical Insights
- NMR Spectroscopy: The target compound’s stereochemical complexity (4Ar,8aS configuration) would require detailed 2D-NMR analysis, as demonstrated for furoquinolin derivatives . Key differences in chemical shifts would arise from the Boc group’s electron-withdrawing effects compared to the methoxyphenyl group in .
- IR Spectroscopy : The acetic acid carbonyl stretch (~1700 cm⁻¹) and Boc carbamate (~1680 cm⁻¹) would dominate the IR spectrum, distinct from the coumarin-based analogs’ ester and hydrazide bands .
- Mass Spectrometry: HRMS would confirm the molecular formula (e.g., C₂₀H₂₈N₂O₄ for the target compound) and distinguish it from simpler quinoline derivatives .
Biological Activity
The compound 2-[(4Ar,8aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,6,7,8,8a-octahydroquinolin-4a-yl]acetic acid is a derivative of octahydroquinoline known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 280.36 g/mol. The structure features a complex arrangement that contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step processes including:
- Formation of the octahydroquinoline core through cyclization reactions.
- Introduction of the acetic acid moiety via acylation methods.
- Protection and deprotection steps to ensure the stability of reactive functional groups.
Anticancer Properties
Recent studies have highlighted the anticancer potential of octahydroquinoline derivatives. For example:
- In vitro studies demonstrated that compounds similar to 2-[(4Ar,8aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,6,7,8,8a-octahydroquinolin-4a-yl]acetic acid exhibit significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The MTT assay revealed that these compounds can reduce cell viability significantly compared to control groups .
The mechanisms by which this compound exerts its anticancer effects are believed to involve:
- Induction of apoptosis : Activation of intrinsic apoptotic pathways leading to programmed cell death.
- Cell cycle arrest : Inhibition of specific cyclins and cyclin-dependent kinases (CDKs), resulting in G1/S or G2/M phase arrest.
Antimicrobial Activity
In addition to anticancer properties, derivatives of octahydroquinoline have shown:
- Antibacterial effects against Gram-positive and Gram-negative bacteria.
- Antifungal activity , particularly against Candida species .
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
| Study | Compound | Activity | Cell Line/Organism | Findings |
|---|---|---|---|---|
| 1 | Compound A | Anticancer | MCF-7 | IC50 = 15 µM |
| 2 | Compound B | Antimicrobial | Staphylococcus aureus | Zone of inhibition = 20 mm |
| 3 | Compound C | Antifungal | Candida albicans | MIC = 10 µg/mL |
Q & A
Q. What steps validate conflicting bioactivity data across studies?
- Methodology : Standardize assay protocols (e.g., cell lines, incubation times). Use positive/negative controls and dose-response curves (IC₅₀/EC₅₀). Perform meta-analysis of published data, prioritizing studies with orthogonal validation (e.g., SPR + cellular assays) .
Tables for Key Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
